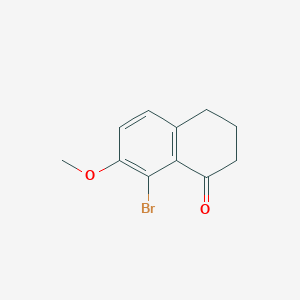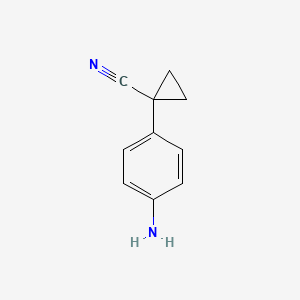
1-(4-Aminophenyl)cyclopropanecarbonitrile
Descripción general
Descripción
1-(4-Aminophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H10N2. It is characterized by a cyclopropane ring attached to a carbonitrile group and a para-substituted amino group on a phenyl ring.
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and advanced materials.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-(4-Aminophenyl)cyclopropanecarbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular metabolism. The nature of these interactions is often characterized by the binding affinity and specificity of this compound to its target biomolecules .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling by interacting with receptors or signaling proteins, thereby affecting downstream signaling cascades .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which are crucial for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage-dependent effects of this compound is essential for determining its safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells. These interactions highlight the importance of this compound in regulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its overall effects on cellular processes .
Métodos De Preparación
The synthesis of 1-(4-Aminophenyl)cyclopropanecarbonitrile can be achieved through several methods. One common approach involves the reaction of 4-nitrophenylcyclopropanecarbonitrile with a reducing agent to convert the nitro group to an amino group. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(4-Aminophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropane ring provides steric hindrance, influencing the compound’s binding affinity and specificity. The carbonitrile group can participate in nucleophilic addition reactions, further modulating its activity .
Comparación Con Compuestos Similares
1-(4-Aminophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)cyclopropanecarbonitrile: Differing by the presence of a nitro group instead of an amino group, affecting its reactivity and applications.
1-(4-Aminophenyl)cyclopentanecarbonitrile: Featuring a cyclopentane ring instead of a cyclopropane ring, which influences its steric properties and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-(4-aminophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAWZMLYUMWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108858-86-2 | |
| Record name | 1-(4-Aminophenyl)cyclopropanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

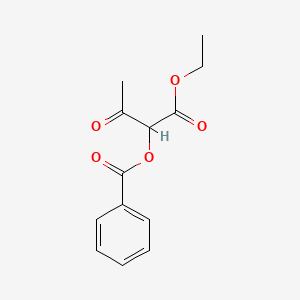


![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)
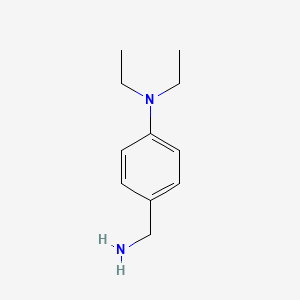
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)

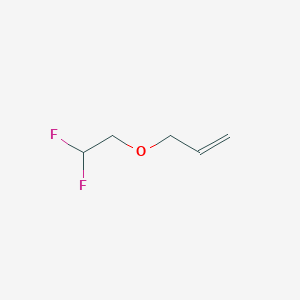
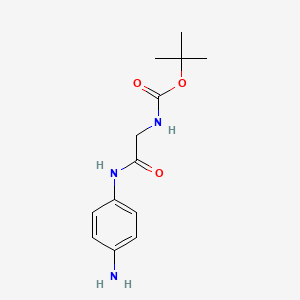
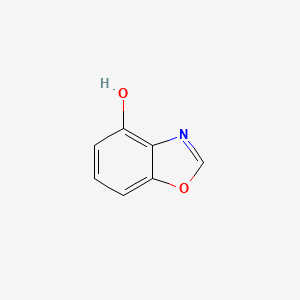
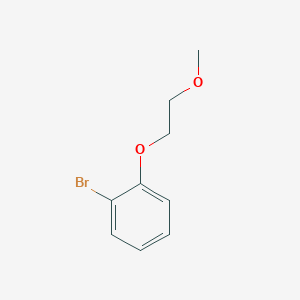
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1282547.png)

